molecular formula C17H12BrNO2 B6056167 2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE

2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE

Cat. No.: B6056167
M. Wt: 342.2 g/mol
InChI Key: TVAUREFCCXOLPB-UHFFFAOYSA-N
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Description

2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to an indene-dione moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of 2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE typically involves the reaction of 4-bromoaniline with an appropriate indene-dione precursor. One common method includes the condensation reaction between 4-bromoaniline and 1H-indene-1,3(2H)-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure is investigated for drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments, due to its chromophoric nature.

Mechanism of Action

The mechanism of action of 2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with biological molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE include:

    2-[1-(4-Chloroanilino)ethylidene]-1H-indene-1,3(2H)-dione: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    2-[1-(4-Methoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione: The presence of a methoxy group can influence the compound’s electronic properties and solubility.

    2-[1-(4-Nitroanilino)ethylidene]-1H-indene-1,3(2H)-dione:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10(19-12-8-6-11(18)7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAUREFCCXOLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)Br)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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